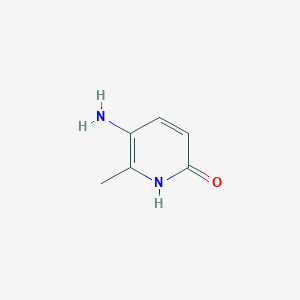

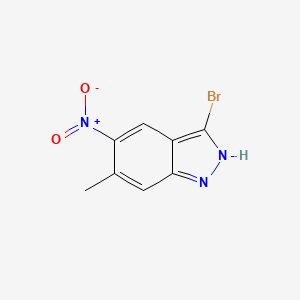

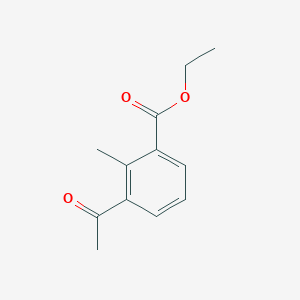

![molecular formula C8H9N3 B1292646 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1000340-30-6](/img/structure/B1292646.png)

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine (Methyl-PPA) is a heterocyclic compound belonging to the pyrrolopyridine family. It is a colorless crystalline solid that is soluble in polar organic solvents, such as ethanol and acetone, and is used in a variety of scientific and industrial applications. Methyl-PPA is a versatile organic compound that has been used for the synthesis of a variety of pharmaceuticals, organic intermediates, and other compounds.

科学的研究の応用

Synthesis and Analytical Applications

Heterocyclic Aromatic Amines Analysis : The study of heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) has shown their carcinogenic potential in various biological models. These compounds, similar in structure to 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine, are analyzed in biological matrices, foodstuffs, and beverages to understand their biological effects and exposure levels. Analytical techniques such as liquid chromatography coupled with mass spectrometry are identified as the methods of choice for sensitive and selective analysis of HAAs (Teunissen et al., 2010).

Drug Discovery and Biological Studies

Kinase Inhibition : Pyrazolo[3,4-b]pyridine, which shares a similar heterocyclic structure with this compound, has been extensively studied for its versatility in interacting with kinases through multiple binding modes. This structural motif has been exploited in the design of kinase inhibitors, highlighting the importance of such heterocycles in medicinal chemistry (Wenglowsky, 2013).

Pyrrolidine in Drug Discovery : The pyrrolidine ring, a core feature in compounds like this compound, plays a significant role in medicinal chemistry due to its stereochemistry and three-dimensional coverage. Pyrrolidine derivatives have been explored for their potential in treating human diseases, underscoring the scaffold's versatility and its contribution to the pharmacophore space (Li Petri et al., 2021).

Environmental Applications

PFAS Removal by Amine-Functionalized Sorbents : The study of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies indicates the potential of nitrogen-containing heterocycles in environmental remediation. Aminated sorbents, which could be derived from or related to compounds like this compound, show promise in PFAS control, leveraging electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).

作用機序

Target of Action

The primary target of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine is the Serine/threonine-protein kinase ATR . This protein kinase plays a crucial role in the DNA damage response mechanism .

Mode of Action

This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this kinase, the compound can influence the checkpoint signaling upon genotoxic stresses such as ionizing radiation, ultraviolet light, or DNA replication stalling .

Biochemical Pathways

The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response mechanism . This kinase is known to phosphorylate several proteins, including BRCA1, CHEK1, MCM2, RAD17, RPA2, SMC1, and p53/TP53 . These collectively inhibit DNA replication and mitosis and promote DNA repair, recombination, and apoptosis .

Result of Action

The result of the action of this compound is the inhibition of DNA replication and mitosis, and the promotion of DNA repair, recombination, and apoptosis . This can lead to the prevention of tumor growth and the delay of the onset of disease symptoms .

生化学分析

Biochemical Properties

6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and receptors. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. These interactions are crucial for understanding the compound’s potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with various types of tumors .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of cancer cells, highlighting its potential as an anti-metastatic agent. The influence of this compound on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its impact on cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound’s binding leads to the inhibition of receptor dimerization and autophosphorylation, which are essential steps in the activation of downstream signaling pathways . By blocking these processes, the compound effectively disrupts the signaling cascades that promote tumor growth and survival. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound demonstrates stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing severe toxicity . Higher doses may result in adverse effects, including potential toxicity to normal tissues. Determining the optimal dosage that maximizes therapeutic benefits while minimizing side effects is crucial for the compound’s development as a potential cancer treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an FGFR inhibitor. The compound interacts with enzymes and cofactors that regulate FGFR signaling, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness as a therapeutic agent. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization patterns can provide insights into its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZUJZCCFVJULN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646877 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-30-6 |

Source

|

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

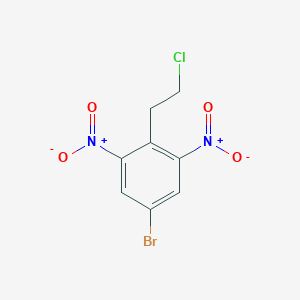

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

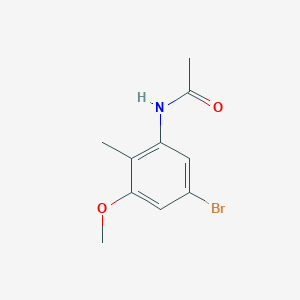

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

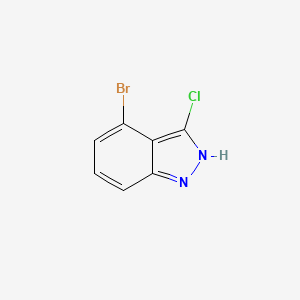

![1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B1292577.png)